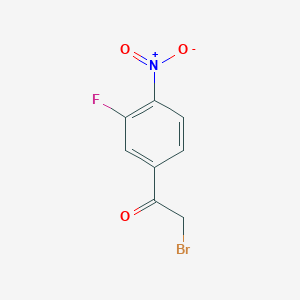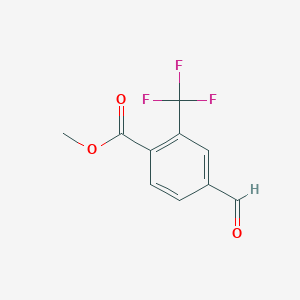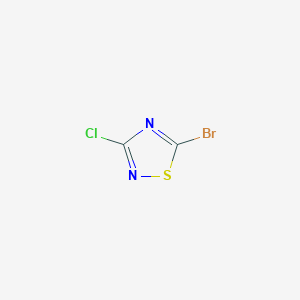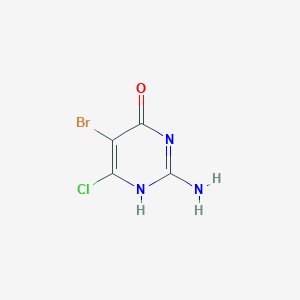
Methyl 4-bromooxazole-5-carboxylate
描述
Methyl 4-bromooxazole-5-carboxylate is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is particularly notable for its bromine and carboxylate functional groups, which contribute to its reactivity and utility in various chemical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 4-bromooxazole and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product. The reaction may involve the use of a base to neutralize the by-products and facilitate the reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure consistency and quality. The process involves scaling up the laboratory synthesis methods to larger reactors.
Purification: After synthesis, the product undergoes purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halides, amines, and other functional groups can be introduced.
科学研究应用
Methyl 4-bromooxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which Methyl 4-bromooxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
Methyl 5-bromothiazole-4-carboxylate: Similar in structure but contains a sulfur atom instead of oxygen in the ring.
Methyl 4-bromopyrazole-5-carboxylate: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness: Methyl 4-bromooxazole-5-carboxylate is unique due to its specific combination of functional groups and its reactivity profile, which makes it suitable for various applications that other similar compounds may not be able to fulfill.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound in the field of chemistry and beyond.
属性
IUPAC Name |
methyl 4-bromo-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUILHCYGNBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134560-77-2 | |
| Record name | methyl 4-bromo-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
![2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B8053784.png)





